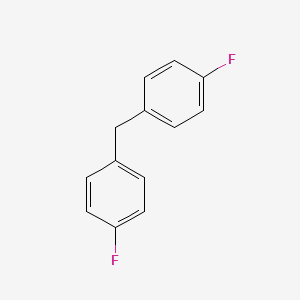












|
REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]([F:15])[CH:2]=1.[OH:16]S(O)(=O)=O.C1(C)C=CC=CC=1>O.O=[Mn]=O>[F:15][C:3]1[CH:2]=[CH:1][C:6]([C:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[O:16])=[CH:5][CH:4]=1
|


|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)F)F
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 250 mL round bottomed flask equipped with a heating mantle, overhead agitator
|
|
Type
|
ADDITION
|
|
Details
|
thermometer, condenser, and addition funnel with a tube protruding below the liquid level
|
|
Type
|
WASH
|
|
Details
|
to wash the MnO2 beaker
|
|
Type
|
ADDITION
|
|
Details
|
were added to the flask
|
|
Type
|
CUSTOM
|
|
Details
|
to reach about 100° C. at which
|
|
Type
|
ADDITION
|
|
Details
|
were added to the addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
slowly rose to about 125° C.
|
|
Type
|
ADDITION
|
|
Details
|
had been added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
CUSTOM
|
|
Details
|
after approximately 12 hours
|
|
Duration
|
12 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 100° C.
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with No
|
|
Type
|
FILTRATION
|
|
Details
|
42 filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
to form a filter pre-coat
|
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
|
Type
|
WASH
|
|
Details
|
to wash the flask
|
|
Type
|
WASH
|
|
Details
|
The filter cake was then washed with 100 g toluene
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to about 50° to 70° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate phase separated
|
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed from the organic phase
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to approximately 65° C. at 10 mm Hg
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were recrystallized from a hexane solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.7 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |